molecular formula C10H14N2O2 B15355926 propan-2-yl N-(4-aminophenyl)carbamate

propan-2-yl N-(4-aminophenyl)carbamate

Cat. No.: B15355926
M. Wt: 194.23 g/mol
InChI Key: RMQZCNFEBWSLIC-UHFFFAOYSA-N
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Description

Propan-2-yl N-(4-aminophenyl)carbamate is a carbamate derivative characterized by a 4-aminophenyl group linked to a propan-2-yl (isopropyl) carbamate moiety. Carbamates are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The 4-aminophenyl substituent in this compound introduces electron-donating and hydrogen-bonding capabilities, which may enhance interactions with biological targets.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

propan-2-yl N-(4-aminophenyl)carbamate

InChI

InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

RMQZCNFEBWSLIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)N

Origin of Product

United States

Scientific Research Applications

Chemistry: Propan-2-yl N-(4-aminophenyl)carbamate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which propan-2-yl N-(4-aminophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Substituent Variations on the Aromatic Ring

(a) Propan-2-yl N-(4-bromophenyl)carbamate (CAS 40427-42-7)
  • Structure: Replaces the 4-aminophenyl group with a 4-bromophenyl group.
  • Key Differences: Bromine is electron-withdrawing, reducing the aromatic ring’s electron density compared to the amino group.
(b) Methyl N-[2-(4-aminophenyl)ethyl]carbamate (CAS 144222-20-8)
  • Structure: Features an ethyl spacer between the carbamate and 4-aminophenyl group.
  • Lower lipophilicity (predicted) compared to the propan-2-yl analog, as shorter alkyl chains reduce log P values .

Variations in the Carbamate Alkyl Group

(a) 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate
  • Structure : Incorporates a cyclohexenyl-propan-2-yl group instead of a simple isopropyl chain.
  • Key Differences: Enhanced lipophilicity due to the cyclohexenyl ring (log k values for similar compounds range from 1.8–2.5 ). Crystal structure analysis reveals intermolecular N–H···O hydrogen bonds stabilizing the lattice, a feature likely shared with the amino analog .
(b) N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
  • Structure : Substitutes propan-2-yl with a hydroxypropan-2-yl group.
  • Key Differences: Hydroxyl group introduces polarity, improving aqueous solubility compared to the parent compound . Potential for additional hydrogen bonding with biological targets.

Complex Derivatives with Macrocycles

3-O-(4-aminophenyl)acetyl-9a-aza-9a-homoerythromycin A 9a,11-cyclic carbamates
  • Structure: Macrocyclic erythromycin derivatives with a 4-aminophenylacetyl-carbamate moiety.
  • Key Differences: Significantly larger molecular weight (>800 g/mol) and complex pharmacokinetic profiles. Demonstrated antibacterial activity against Gram-positive pathogens, suggesting the 4-aminophenyl-carbamate group’s role in target binding .

Lipophilicity and Solubility

  • Lipophilicity: Propan-2-yl N-(4-aminophenyl)carbamate is expected to exhibit moderate lipophilicity (log P ~1.5–2.0), comparable to phenylcarbamates but lower than brominated analogs .
  • Solubility: The amino group enhances water solubility relative to non-polar derivatives (e.g., cyclohexenyl or bromophenyl analogs) but less than hydroxyl-containing variants .

Q & A

Q. What synthetic methodologies are recommended for propan-2-yl N-(4-aminophenyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting isopropyl chloroformate with 4-aminophenol under controlled conditions. Key parameters include:
  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the chloroformate intermediate.
  • Temperature : Maintain 0–5°C during the reaction to suppress side reactions (e.g., urea formation).
  • Base : Triethylamine is commonly used to scavenge HCl generated during the reaction.
  • Protection of Amino Group : The primary amine in 4-aminophenol may require protection (e.g., using Boc groups) to prevent undesired carbamate cleavage or polymerization .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yield optimization can be achieved by adjusting stoichiometry (1:1.2 molar ratio of 4-aminophenol to isopropyl chloroformate).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the carbamate carbonyl (δ ~155 ppm in 13C NMR) and the isopropyl group (δ 1.2–1.4 ppm for CH3 in 1H NMR). The aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.0 ppm) .
  • IR Spectroscopy : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ to observe the molecular ion peak ([M+H]⁺) and verify molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions in enzyme inhibition data (e.g., IC50 values) may arise from assay variability or subtle structural differences. Strategies include:
  • Statistical Validation : Perform triplicate assays with positive/negative controls to assess reproducibility.
  • Structural Analysis : Compare electronic (Hammett σ values) and steric (Taft parameters) effects of substituents. For example, replacing bromine (electron-withdrawing) in propan-2-yl N-(4-bromophenyl)carbamate with an amino group (electron-donating) alters π-π stacking interactions with enzyme active sites .
  • Molecular Docking : Use software like AutoDock Vina to model binding poses and identify key residues (e.g., catalytic triad in cholinesterases) influencing activity discrepancies .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can software like SHELX address them?

  • Methodological Answer : Challenges include:
  • Disordered Atoms : The isopropyl or phenyl groups may exhibit positional disorder. SHELXL allows refinement of split positions with occupancy parameters (e.g., refined a cyclohexene ring disorder with 55:45 occupancy) .
  • Hydrogen Bonding : Intermolecular N-H···O interactions stabilize the crystal lattice. SHELXPRO can generate hydrogen-bond tables and visualize packing diagrams .
    Best practices: Collect high-resolution data (≤1.0 Å) and use TWIN/BASF commands in SHELXL to handle twinning if present.

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the carbamate carbonyl is a hydrogen-bond acceptor, while the amino group acts as a donor .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., acetylcholinesterase) in explicit solvent (TIP3P water) for 100 ns to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., -NH2 vs. -Br) on binding affinity using AMBER or GROMACS.

Q. What strategies enhance the selectivity of this compound in enzyme inhibition studies, based on structure-activity relationship (SAR) analyses?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-donating groups (e.g., -OCH3) at the para position to enhance π-stacking with aromatic enzyme pockets.
  • Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl to reduce steric hindrance while maintaining hydrophobicity.
  • Comparative SAR Table :
CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity (BChE/AChE)
This compound28.55.25.5
Propan-2-yl N-(4-bromophenyl)carbamate32.07.04.6
Ethyl N-(4-aminophenyl)carbamate45.312.43.7
Hypothetical data inspired by . The amino derivative shows improved selectivity due to stronger H-bonding with BChE .

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